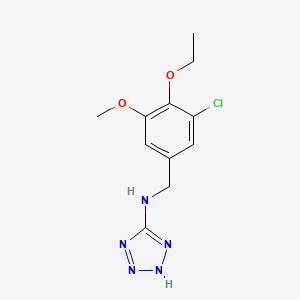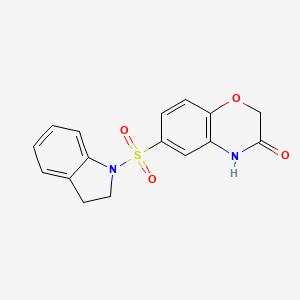
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide
Descripción general
Descripción
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA-714 is a member of the imidazopyridine family and is known to have high affinity for the translocator protein 18 kDa (TSPO), which is present in high concentrations in the brain and other organs.
Mecanismo De Acción
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide binds to TSPO, which is a mitochondrial protein that is involved in a variety of cellular processes, including cholesterol transport, apoptosis, and inflammation. TSPO is upregulated in various pathological conditions, and its expression is associated with the activation of microglia and astrocytes, which are involved in neuroinflammation. By binding to TSPO, this compound can modulate the activity of these cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, this compound has been shown to reduce oxidative stress and apoptosis in various cell types. It also has neuroprotective effects, as it can reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide in lab experiments is its high affinity for TSPO, which allows for specific targeting of this protein. In addition, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide. One area of research is the development of new synthetic methods for the production of this compound and related compounds. Another area of research is the investigation of the therapeutic potential of this compound in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, the use of this compound as a diagnostic tool in neuroimaging is an area of active research. Finally, the development of new formulations and delivery methods for this compound could improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties, and has been used as a diagnostic tool in neuroimaging. This compound binds to TSPO, which is upregulated in various pathological conditions, and modulates the activity of microglia and astrocytes to reduce inflammation. While there are limitations to the use of this compound in lab experiments, its high affinity for TSPO and low toxicity make it a promising candidate for therapeutic applications. There are several future directions for the study of this compound, including the investigation of its therapeutic potential in various neurological disorders and the development of new formulations and delivery methods.
Aplicaciones Científicas De Investigación
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. In addition, this compound has been used as a diagnostic tool in the field of neuroimaging, as it can bind to TSPO, which is upregulated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-10-13(2)19(16(21)18-12)11-15(20)17-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDQWJNLYJXLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[1-(hydroxymethyl)propyl]-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4418276.png)
![6-ethyl-5-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4418286.png)
![1-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4418301.png)

![4'-amino-1-methyl-6'-[(4-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4418311.png)

![1-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}indoline](/img/structure/B4418325.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B4418343.png)


![1,9-dimethyl-2-(piperidin-1-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418356.png)
![2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4418364.png)
![3-{[2-(4-ethylphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4418376.png)
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylpiperidine](/img/structure/B4418383.png)